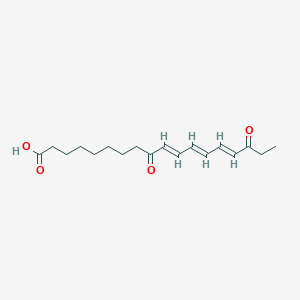

9,16-二氧代-10,12,14-十八碳三烯酸

描述

9,16-Dioxo-10,12,14-octadecatrienoic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds which are derivatives of fatty acids and are involved in various biological processes. For instance, paper discusses the synthesis of 9-oxo-10E,12Z,15Z-octadecatrienoic acid, which is a stress metabolite of wounded plants. This compound is synthesized from linolenic acid and is a configurationally pure ketotrienoic acid. Similarly, paper explores the formation of 8,11,14-octadecatrienoic acid from 9,12-hexadecadienoic acid in animal cell cultures, indicating the metabolic pathways that fatty acids can undergo. Paper identifies (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid as an aromatase inhibitor, which is synthesized using lipoxygenase from tomatoes and has structural similarities to steroidal substrates.

Synthesis Analysis

The synthesis of related compounds involves regioselective functionalization using lipoxygenases from soybean or tomato under specific pH conditions, as described in paper . The process includes the reduction of hydroperoxides followed by oxidation with Bobbitt's reagent to yield ketotrienoic acids without isomerization. This method provides a way to obtain configurationally pure compounds that are relevant to the study of plant stress responses.

Molecular Structure Analysis

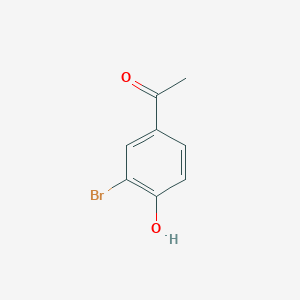

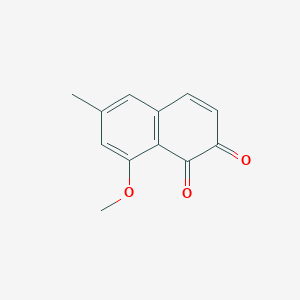

The molecular structure of related compounds, such as the ketotrienoic acids mentioned in paper , is characterized by the presence of multiple double bonds and a ketone group. The structural analysis is crucial for understanding the biological activity of these compounds. For example, the structural similarity of (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid to steroidal substrates is what gives it the ability to inhibit aromatase, as discussed in paper .

Chemical Reactions Analysis

The chemical reactions involving these fatty acid derivatives typically include desaturation and elongation processes, as seen in the formation of 8,11,14-octadecatrienoic acid from 9,12-hexadecadienoic acid in paper . These reactions are part of the metabolic pathways that modify fatty acids in biological systems, leading to the production of various bioactive compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 9,16-Dioxo-10,12,14-octadecatrienoic acid are not directly discussed, the properties of similar compounds can be inferred. These compounds are likely to be lipophilic due to their long hydrocarbon chains and may have different degrees of reactivity depending on the position and configuration of their double bonds and functional groups. The presence of the ketone group can also influence the reactivity and interaction with other molecules.

科学研究应用

1. 植物胁迫代谢

9-氧代-10E,12Z,15Z-和 13-氧代-9Z,11E,15E-十八碳三烯酸与 9,16-二氧代-十八碳三烯酸密切相关,是受伤植物中的胁迫代谢物。这些化合物使用特定的 pH 条件和酶反应从亚麻酸合成。此合成过程对于理解植物对环境胁迫的反应机制非常重要 (Koch, Hoskovec, & Boland, 2002)。

2. 植物中的天然存在

(10E,12E,14E)-9,16-二氧代十八碳-10,12,14-三烯酸从海滨蚤缀中分离出来,标志着在石竹目中首次发现这种化合物。这种脂肪酸在自然界中的存在拓宽了我们对植物生化和天然存在的脂肪酸多样性的理解 (Bréant, Vonthron-Senecheau, Brelot, & Lobstein, 2012)。

3. 合成和潜在应用

3-氧亚麻酸的合成(一种相关化合物)涉及从二十碳五烯酸开始的多个步骤。此过程会产生各种具有生物活性的氧脂素,表明在代谢降解限制类似化合物活性的情况下具有潜在应用 (Hamberg 等,2006)。

4. 脂氧合酶活性及其衍生物

研究表明脂氧合酶将多不饱和脂肪酸转化为氢过氧化物和随后的衍生物,表明这些酶促进了广泛的生化转化。这项研究有助于我们理解脂肪酸代谢中酶催化的转化 (Lang 等,2008)。

5. 脂肪酸衍生物的生物活性

对大豆 15-脂氧合酶处理的 α-亚麻酸衍生的二羟基代谢物进行的研究突出了这些化合物可以具有的多种生物活性,包括抗聚集和抗炎特性。这项研究扩展了我们对脂肪酸衍生物生物活性的了解 (Liu 等,2013)。

属性

IUPAC Name |

(10E,12E,14E)-9,16-dioxooctadeca-10,12,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14H,2-5,9,11,13,15H2,1H3,(H,21,22)/b7-6+,12-8+,14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPRTPXWQQQKJC-KDXRDGMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,16-Dioxo-10,12,14-octadecatrienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)